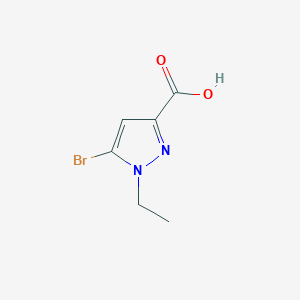
ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate (ECMIC) is an organic compound that is widely used in a variety of scientific research applications. ECMIC is a derivative of indole-2-carboxylic acid, which is a bicyclic aromatic compound that is part of the indole family. ECMIC has been used in a variety of scientific research applications due to its ability to act as a ligand for metal ions, as well as its ability to bind to proteins and other molecules. This compound has been used in a variety of biochemical and physiological applications, as well as in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate has been used in a variety of scientific research applications. One of the most common applications is as a ligand for metal ions. This compound has been used to study the binding of metal ions to proteins, as well as to study the structure and function of proteins. This compound has also been used to study the binding of other molecules, such as small molecules, to proteins. This compound has also been used in biochemical and physiological studies, as well as in laboratory experiments.
Wirkmechanismus
The mechanism of action of ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate is not fully understood. However, it is believed that this compound binds to proteins and other molecules through hydrogen bonding and hydrophobic interactions. This compound also binds to metal ions through electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound binds to proteins and other molecules, which can affect their structure and function. This compound has also been shown to bind to metal ions, which can affect the activity of enzymes and other proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate in laboratory experiments include its availability, low cost, and ease of use. This compound is also relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate in scientific research. These include the use of this compound in drug delivery systems, the use of this compound in the development of new drugs, and the use of this compound in the study of protein-ligand interactions. Additionally, this compound could be used to study the structure and function of proteins, as well as the binding of metal ions to proteins. This compound could also be used to study the biochemical and physiological effects of drugs, as well as the binding of small molecules to proteins. Finally, this compound could be used in the development of new laboratory experiments and techniques.
Synthesemethoden
Ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate has been synthesized through a variety of methods. One of the most common methods is the reaction of indole-2-carboxylic acid with 6-chloro-7-methoxy-1H-indole-2-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of about 100°C and yields a product with a purity of about 95%. Other methods of synthesis include the reaction of indole-2-carboxylic acid with 6-chloro-7-methoxy-1H-indole-2-carboxylic acid in the presence of a Grignard reagent, and the reaction of indole-2-carboxylic acid with 6-chloro-7-methoxy-1H-indole-2-carboxylic acid in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-3-17-12(15)9-6-7-4-5-8(13)11(16-2)10(7)14-9/h4-6,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJMEPQKCXSGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43142-66-1 |
Source


|
| Record name | ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride, trans](/img/structure/B6597252.png)










